molecular formula C6H12O5 B2645647 Methyl Alpha-D-Arabinofuranoside CAS No. 56607-40-0

Methyl Alpha-D-Arabinofuranoside

Cat. No.: B2645647
CAS No.: 56607-40-0
M. Wt: 164.157
InChI Key: NALRCAPFICWVAQ-ZXXMMSQZSA-N
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Description

Methyl α-D-arabinofuranoside (CAS: 56607-40-0) is a monosaccharide derivative with the molecular formula C₆H₁₂O₅ (molecular weight: 164.16 g/mol) . It exists as a white crystalline powder and is widely used in glycobiology and medicinal chemistry due to its structural similarity to terminal arabinan residues in mycobacterial cell walls . This compound plays a critical role in studying arabinosyltransferases, enzymes essential for mycobacterial cell wall biosynthesis. For example, it has been employed as a reference ligand in molecular docking studies to investigate the binding modes of anti-tuberculosis drugs like ethambutol . Its α-anomeric configuration and furanose ring conformation (C2'-endo) are key determinants of its biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Alpha-D-Arabinofuranoside can be synthesized through the methylation of arabinose. The process typically involves the use of methanol and an acid catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to promote the formation of the furanoside ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as crystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl Alpha-D-Arabinofuranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of arabinonic acid or arabinose derivatives.

    Reduction: Formation of arabinitol.

    Substitution: Formation of various substituted arabinofuranosides.

Scientific Research Applications

Structural Biology and Conformational Analysis

Methyl alpha-D-arabinofuranoside serves as a model compound for studying the conformations of furanose rings. Research has utilized molecular dynamics simulations and computational methods to analyze its flexibility and conformational preferences. For instance, studies employing the AMBER force field have demonstrated that a thorough understanding of the rotamer populations around the hydroxymethyl group requires extensive simulation times (up to 200 ns) to achieve convergence in results .

Key Findings:

  • Molecular Dynamics Simulations: These simulations help predict rotamer populations and provide insights into puckering angles and amplitudes of furanosides .
  • NMR Studies: Coupling experimental NMR data with computational methods has led to a better understanding of the structural characteristics of this compound and its derivatives, facilitating studies on larger oligosaccharides .

Mycobacterial Cell Wall Research

This compound is crucial in studying the polysaccharide components of mycobacterial cell walls, particularly in relation to arabinogalactan and lipoarabinomannan structures. These components are vital for understanding the pathogenicity of organisms such as Mycobacterium tuberculosis. Research has synthesized oligoarabinofuranoside-containing glycolipids to investigate their biological activity against mycobacteria .

Case Study:

  • Inhibition Studies: Glycolipids containing arabinofuranoside trisaccharides have shown inhibitory effects on the growth of Mycobacterium tuberculosis, highlighting the potential of this compound derivatives as therapeutic agents .

Drug Delivery Systems

This compound has been explored in the development of liposomal drug delivery systems. These systems leverage its properties to enhance drug efficacy and reduce side effects. The incorporation of arabinofuranosides into liposomal formulations has been shown to improve drug delivery across biological barriers, such as the blood-brain barrier, making it a promising candidate for targeted therapies .

Applications in Drug Delivery:

  • Enhanced Drug Efficacy: Liposomal formulations containing this compound derivatives have demonstrated improved pharmacokinetics and reduced adverse reactions in clinical trials .
  • Targeted Delivery: The ability of liposomes to encapsulate various pharmaceutical agents allows for specific targeting of infected tissues, which is especially beneficial in cancer and infectious disease treatments .

Synthesis and Derivatives

The synthesis of this compound derivatives has been pivotal in expanding its applications. Various synthetic pathways have been developed to create branched and linear oligosaccharides that maintain biological activity while enhancing stability and solubility.

Synthesis Approaches:

  • Glycosylation Reactions: These reactions are utilized to create complex structures that mimic natural polysaccharides found in bacterial cell walls, facilitating further biological studies .
  • Modification for Enhanced Activity: Derivatives are often modified to improve their interaction with biological targets, leading to increased efficacy against pathogens like Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of Methyl Alpha-D-Arabinofuranoside involves its interaction with specific enzymes and molecular targets. In biological systems, it can be hydrolyzed by enzymes such as arabinofuranosidases, leading to the release of arabinose. This process is crucial in the metabolism of arabinose-containing polysaccharides. The compound’s effects are mediated through its participation in metabolic pathways involving carbohydrate processing.

Comparison with Similar Compounds

Structural and Conformational Differences

Methyl β-D-Arabinofuranoside

  • Key Difference: The β-anomer differs in the configuration of the hydroxyl group at the anomeric carbon (C1).
  • Conformation: Prefers a C3'-endo puckering, contrasting with the C2'-endo of the α-anomer .
  • Biological Relevance: In acyl-transfer assays mimicking Mycobacterium tuberculosis cell wall synthesis, the β-anomer showed reduced acceptor activity compared to the α-anomer, highlighting the importance of anomeric configuration in enzyme-substrate recognition .

Methyl 3-O-Methyl-α-D-Arabinofuranoside

  • Modification : A methyl group replaces the hydroxyl at C3.
  • Conformation : Computational studies (DFT and NMR) revealed a shift to C2'-exo puckering due to steric hindrance from the 3-O-methyl group .
  • Applications: Used to probe the flexibility of arabinofuranose rings in enzymatic processes, demonstrating how substituents alter ring dynamics .

Methyl 2,3,5-Tri-O-acetyl-α-D-Aarabino-furanoside

  • Modification : Acetyl groups at positions 2, 3, and 4.
  • Role : Acts as a protected intermediate in oligosaccharide synthesis. The acetyl groups enhance solubility in organic solvents, facilitating chemical glycosylation .

Carbasugar Analogues (e.g., Methyl 4a-Carba-α-D-Arabinofuranoside)

  • Structural Change: The furanose oxygen is replaced with a methylene group, forming a carbocyclic ring.
  • Conformation: Exhibits reduced ring puckering flexibility compared to the natural furanose, impacting its mimicry of arabinan substrates in enzymatic assays .

Enzymatic Binding and Specificity

  • Methyl α-D-arabinofuranoside binds strongly to the C-terminal domain of EmbC arabinosyltransferase (RMSD: 0.83 Å in docking studies), whereas the β-anomer and carbasugar analogues show weaker interactions due to conformational mismatches .
  • In antigen 85C-mediated acyl-transfer assays, the α-anomer demonstrated 3-fold higher acceptor activity than the β-anomer, underscoring its role in mycobacterial cell wall studies .

Biological Activity

Methyl Alpha-D-Arabinofuranoside (Methyl α-D-Ara) is a significant compound in the study of glycosides and their biological activities, particularly in relation to mycobacterial infections. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

Methyl α-D-Arabinofuranoside is a glycoside with the chemical formula C6H12O5C_6H_{12}O_5. It is synthesized from D-arabinose through various chemical methods, including the formation of oligoarabinofuranosides. These compounds are critical for understanding the structure and function of mycobacterial cell walls, which contain lipoarabinomannans (LAM) and mycolyl arabinogalactan-peptidoglycan complexes .

Antimicrobial Properties

Research indicates that Methyl α-D-Ara exhibits significant antimicrobial activity, particularly against Mycobacterium smegmatis. Studies have shown that glycolipids containing arabinofuranoside structures can inhibit bacterial growth, sliding motility, and biofilm formation. The presence of both the lipidic portion and arabinofuranoside is essential for this biological activity .

Table 1: Summary of Biological Activities of Methyl α-D-Ara

ActivityEffectReference
AntimicrobialInhibition of M. smegmatis growth
Biofilm FormationInhibition observed
Sliding MotilityReduced motility in treated bacteria
Interaction with SP-AHigher association constants with SP-A

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations have been employed to study the conformational flexibility of Methyl α-D-Ara. These studies reveal that the compound can adopt multiple ring conformations, which may influence its biological interactions. The simulations indicate that significant time (up to 200 ns) is required to achieve convergence in rotamer populations, providing insights into the compound's structural dynamics .

Study on Mycobacterial Interactions

A notable study focused on synthetic glycolipids containing arabinofuranosides, including Methyl α-D-Ara, demonstrated their inhibitory effects on Mycobacterium tuberculosis growth. The research highlighted how these compounds could disrupt the integrity of mycobacterial cell walls, leading to potential therapeutic applications against tuberculosis .

Glycolipid Interaction with Surfactant Proteins

Another significant finding involves the interaction of arabinofuranoside-containing glycolipids with pulmonary surfactant proteins such as SP-A. This interaction suggests a role for these compounds in modulating immune responses, potentially influencing lung health in individuals exposed to mycobacterial pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl α-D-Arabinofuranoside, and how can regioselectivity be achieved?

Methyl α-D-Arabinofuranoside is synthesized via regioselective protection and glycosylation strategies. For example, Du et al. (2000) demonstrated an efficient synthesis of α-(1→5)-linked L-arabinofuranosyl oligosaccharides using methyl α-D-arabinofuranoside as a precursor. Key steps include:

  • Temporary protection of hydroxyl groups with trimethylsilyl (TMS) groups to control reactivity .
  • Glycosylation with trichloroacetimidate donors under mild acidic conditions to ensure α-stereoselectivity .
  • Deprotection using fluoride-based reagents (e.g., tetrabutylammonium fluoride) to yield the final product .

Q. How is the structural characterization of Methyl α-D-Arabinofuranoside performed experimentally?

Structural analysis relies on:

  • Nuclear Magnetic Resonance (NMR): 1D 1^1H and 13^13C NMR, coupled with 2D HSQC and COSY experiments, to assign ring protons and confirm the α-configuration .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolving crystal structures to confirm ring puckering conformations (e.g., 3^3E or 2^2E envelope forms) .

Advanced Research Questions

Q. How do ring conformations of Methyl α-D-Arabinofuranoside influence its reactivity and intermolecular interactions?

Computational studies at the HF/6-31G* and B3LYP/6-31G* levels reveal that the southern hemisphere conformation (e.g., 2^2E or E1E_1) is the global energy minimum, favoring pseudorotation through the eastern pathway. This impacts:

  • Hydrogen Bonding: Axial vs. equatorial hydroxyl group orientations affect solvation and binding to enzymes .
  • Reactivity: Conformational flexibility influences glycosidic bond cleavage rates in acidic or enzymatic conditions .
  • Energy Barriers: Inversion through planar transition states requires ~10–15 kcal/mol, guiding solvent selection for synthetic applications .

Q. What methodologies resolve contradictions in reported conformational data for Methyl α-D-Arabinofuranoside?

Discrepancies in energy minima (e.g., 3^3E vs. 2^2E) arise from theoretical vs. experimental approaches. To address this:

  • Hybrid DFT-MD Simulations: Combine B3LYP/6-311++G** calculations with molecular dynamics (MD) in explicit solvent to model solvent-conformation interactions .
  • Variable-Temperature NMR: Detect conformational populations by analyzing chemical shift changes at 25–60°C .
  • Comparative Crystallography: Analyze crystal structures under varying conditions (e.g., humidity, co-crystallization agents) to identify dominant conformers .

Q. How can Methyl α-D-Arabinofuranoside be applied in studying plant cell wall polysaccharides?

As a model compound for arabinan biosynthesis:

  • Enzyme Assays: Use radiolabeled methyl arabinofuranoside to trace arabinofuranosyltransferase activity in plant extracts .
  • Inhibitor Design: Modify the 2-, 3-, or 5-OH positions to create transition-state analogs for glycosyl hydrolases .
  • Molecular Probes: Conjugate with fluorescent tags (e.g., FITC) to visualize arabinan localization in cell walls via microscopy .

Q. Methodological Guidelines

Q. How should researchers present conformational energy profiles in publications?

Follow these standards:

  • Tables: List relative energies (kcal/mol) of all envelope and twist conformers, with HF/6-31G* and B3LYP/6-31G* comparisons .
  • Figures: Use pseudorotational Cremer-Pople plots to map energy minima and transition states .
  • Supplementary Data: Provide Cartesian coordinates and Gaussian log files for reproducibility .

Q. What are the best practices for validating synthetic yields in regioselective reactions?

  • HPLC Analysis: Use a C18 column with evaporative light scattering detection (ELSD) to quantify unreacted starting material and byproducts .
  • Isotopic Labeling: Incorporate 13^{13}C at the anomeric center to track regiochemical outcomes via 13^13C NMR .
  • Statistical Design: Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent polarity .

Q. Data Presentation and Ethics

  • Tables/Figures: Number tables with Roman numerals and figures with Arabic numerals. Include footnotes explaining abbreviations (e.g., TMS, DFT) .
  • Ethical Compliance: Disclose computational software versions (e.g., Gaussian 16) and crystallography deposition codes (e.g., CCDC entries) .

Properties

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-ZXXMMSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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